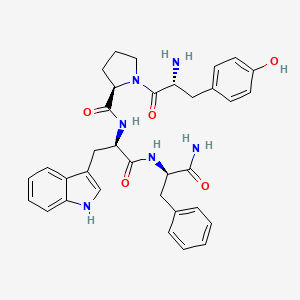
D-Phenylalaninamide, D-tyrosyl-D-prolyl-D-tryptophyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Phenylalaninamide, D-tyrosyl-D-prolyl-D-tryptophyl-: is a synthetic peptide compound with a complex structure It is composed of four amino acids: D-phenylalaninamide, D-tyrosine, D-proline, and D-tryptophan
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Phenylalaninamide, D-tyrosyl-D-prolyl-D-tryptophyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid (D-phenylalaninamide) is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid (D-tyrosine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for D-proline and D-tryptophan.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale SPPS, utilizing automated peptide synthesizers to ensure efficiency and consistency. The process would be optimized for yield and purity, with rigorous quality control measures in place.
Analyse Des Réactions Chimiques
Types of Reactions: D-Phenylalaninamide, D-tyrosyl-D-prolyl-D-tryptophyl- can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: The peptide bonds can be reduced under specific conditions.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Protected amino acids and coupling reagents like HBTU or DIC.
Major Products:
Oxidation: Dityrosine-containing peptides.
Reduction: Reduced peptides with altered properties.
Substitution: Peptide analogs with modified amino acid sequences.
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: Used as a model compound for studying peptide synthesis techniques.
Catalysis: Investigated for its potential as a catalyst in organic reactions.
Biology:
Protein-Protein Interactions: Studied for its ability to interact with specific proteins.
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its unique structure.
Medicine:
Drug Development: Explored as a potential therapeutic agent for various diseases.
Diagnostics: Used in the development of diagnostic assays for detecting specific biomolecules.
Industry:
Biotechnology: Utilized in the production of biopharmaceuticals.
Material Science: Investigated for its potential use in creating novel materials with unique properties.
Mécanisme D'action
The mechanism of action of D-Phenylalaninamide, D-tyrosyl-D-prolyl-D-tryptophyl- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The pathways involved may include:
Signal Transduction: Modulating signaling pathways by interacting with receptors or enzymes.
Enzyme Inhibition: Inhibiting the activity of specific enzymes by binding to their active sites.
Comparaison Avec Des Composés Similaires
- L-Tyrosyl-L-prolyl-L-tryptophyl-D-phenylalaninamide
- D-Phenylalaninamide, L-tyrosyl-D-alanylglycyl-
Comparison:
- Structure: While similar in structure, the specific arrangement of amino acids in D-Phenylalaninamide, D-tyrosyl-D-prolyl-D-tryptophyl- gives it unique properties.
- Function: The unique sequence of amino acids may result in different biological activities and interactions compared to similar compounds.
- Applications: Its distinct structure makes it suitable for specific applications in research and industry that other similar compounds may not be able to fulfill.
Propriétés
Numéro CAS |
630104-38-0 |
|---|---|
Formule moléculaire |
C34H38N6O5 |
Poids moléculaire |
610.7 g/mol |
Nom IUPAC |
(2R)-1-[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2R)-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C34H38N6O5/c35-26(17-22-12-14-24(41)15-13-22)34(45)40-16-6-11-30(40)33(44)39-29(19-23-20-37-27-10-5-4-9-25(23)27)32(43)38-28(31(36)42)18-21-7-2-1-3-8-21/h1-5,7-10,12-15,20,26,28-30,37,41H,6,11,16-19,35H2,(H2,36,42)(H,38,43)(H,39,44)/t26-,28-,29-,30-/m1/s1 |
Clé InChI |
ZEXLJFNSKAHNFH-PYYPWFDZSA-N |
SMILES isomérique |
C1C[C@@H](N(C1)C(=O)[C@@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N |
SMILES canonique |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


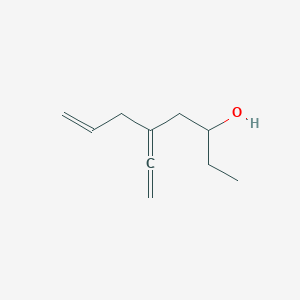
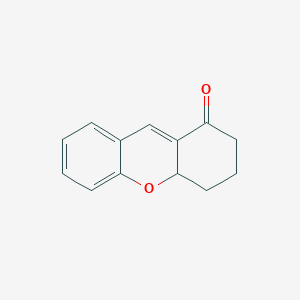


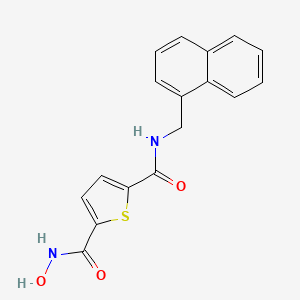
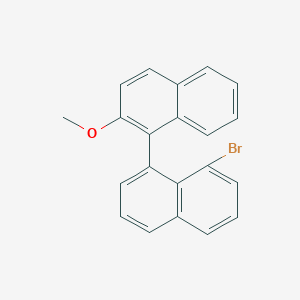
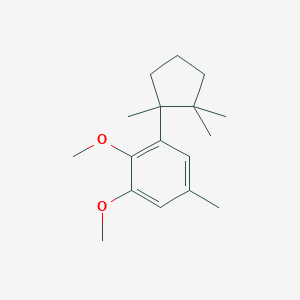

![1-(2-Hydroxyphenyl)-3-[4-(methoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B14234016.png)
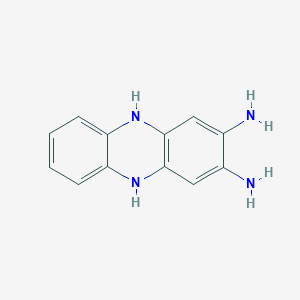
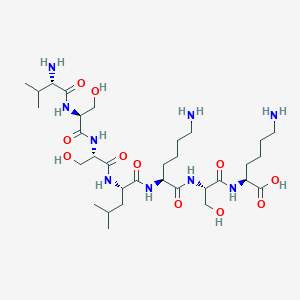
![N-Phenyl-2-[2-(trifluoromethyl)quinazolin-4-yl]hydrazine-1-carboxamide](/img/structure/B14234027.png)

![4-[3,4,5-Tris(dodecyloxy)benzamido]butanoic acid](/img/structure/B14234031.png)
